molecular formula C10H14N2O B13181449 3-Amino-2-(3-methylphenyl)propanamide

3-Amino-2-(3-methylphenyl)propanamide

Cat. No.: B13181449
M. Wt: 178.23 g/mol
InChI Key: CYGIRHSAEYMGCE-UHFFFAOYSA-N
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Description

3-Amino-2-(3-methylphenyl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring an amino group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. Another method includes the reaction of 3-methylbenzylamine with acrylamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylphenyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-Amino-2-(3-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylphenylpropanamide
  • 3-Amino-2-(4-methylphenyl)propanamide
  • 3-Amino-2-(2-methylphenyl)propanamide

Uniqueness

3-Amino-2-(3-methylphenyl)propanamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-2-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

CYGIRHSAEYMGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)N

Origin of Product

United States

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